N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a synthetic compound characterized by its unique structure, encompassing both a pyrazolo[3,4-d]pyrimidin core and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidin Core: : This step involves cyclization reactions to form the heterocyclic pyrazolo[3,4-d]pyrimidin structure.
Substitution Reactions: : Isopropylamine and methylthiol groups are introduced through nucleophilic substitution reactions.
Linkage to the Cyclopentanecarboxamide Moiety: : The final step includes coupling the pyrazolo[3,4-d]pyrimidin derivative with a cyclopentanecarboxamide under specific conditions like elevated temperature and catalysts to ensure yield and purity.
Industrial Production Methods
Industrial-scale production may involve streamlined steps to enhance efficiency:
Optimization of Reaction Conditions: : Use of automated systems for precise control of temperature, pressure, and pH.
Catalysts and Solvents: : Employing high-performance catalysts and solvents to maximize reaction rates and minimize by-products.
Purification: : Advanced chromatographic techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthiol group can undergo oxidation, potentially forming sulfoxides or sulfones under appropriate conditions.
Reduction: : The pyrazolo[3,4-d]pyrimidin ring can be reduced, altering the compound’s chemical properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly involving the isopropylamino group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Alkyl halides or acid chlorides in the presence of bases or acids as catalysts.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced derivatives of the pyrazolo[3,4-d]pyrimidin ring.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in catalytic systems.
Analytical Chemistry: : Reference standard for analytical methods development.
Biology and Medicine
Pharmacology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Drug Development: : Potential candidate for developing therapeutics targeting specific biochemical pathways.
Industry
Material Science: : Incorporation in polymeric materials for enhanced properties.
Agriculture: : Potential use as a bioactive compound in agrochemicals.
Mechanism of Action
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide exerts its effects by binding to specific molecular targets, often enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to altered biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(Amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide: : Similar structure but lacking the isopropyl group.
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenecarboxamide: : Contains a benzene ring instead of a cyclopentane.
Uniqueness
The presence of both the isopropylamino group and the cyclopentanecarboxamide moiety distinguishes N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide, contributing to its unique pharmacokinetic and pharmacodynamic properties.
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Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-11(2)20-14-13-10-19-23(15(13)22-17(21-14)25-3)9-8-18-16(24)12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,18,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVYUVKLUAGEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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